

An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2,3,4,5-Pentamethylcyclopentadiene
Cat. No.:	B1201788

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: **1,2,3,4,5-Pentamethylcyclopentadiene** (CpH) is a pivotal organic compound in modern chemistry, primarily serving as a precursor to the sterically bulky and electron-rich pentamethylcyclopentadienyl (Cp) ligand. This guide provides a comprehensive overview of its properties, synthesis, and key applications relevant to research and development.

Physicochemical and Spectroscopic Data

1,2,3,4,5-Pentamethylcyclopentadiene, with the chemical formula C₁₀H₁₆, is a colorless to light-yellow liquid.^[1] Its fundamental role is as a precursor to the 1,2,3,4,5-pentamethylcyclopentadienyl ligand (Cp*), a key component in organometallic chemistry.^{[2][3]} Unlike less substituted cyclopentadienes, it does not readily dimerize.^[3]

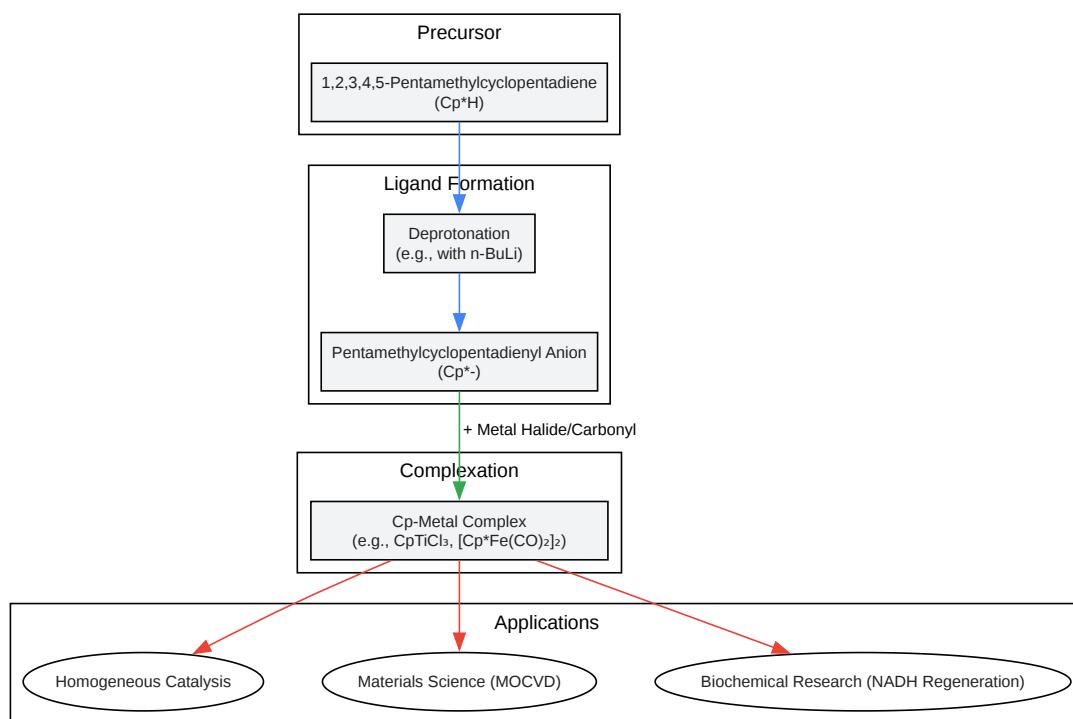
Table 1: Physicochemical Properties of **1,2,3,4,5-Pentamethylcyclopentadiene**

Property	Value	Reference(s)
Molecular Weight	136.23 g/mol	[1] [4]
CAS Number	4045-44-7	[4]
Density	0.87 g/mL at 25 °C	[4] [5]
Boiling Point	58 °C at 13 mmHg	[4] [5]
Refractive Index	n _{20/D} 1.474	[4] [5]
Flash Point	44 °C (closed cup)	[4]
Appearance	Colorless to light yellow liquid	[1]

| Solubility | Miscible with methanol, dichloromethane, and ethyl acetate. Slightly miscible with water. |[\[5\]](#)[\[6\]](#) |

Table 2: Spectroscopic Data for **1,2,3,4,5-Pentamethylcyclopentadiene**

Spectroscopic Data	Details	Reference(s)
¹ H NMR (CDCl ₃)	δ: 1.00 (3 H, d, J = 7.6, CH ₃ CH), 1.8 (12 H, br s, CH ₃ C=), 2.45 (1 H, q, J = 6.5, CHCH ₃)	[7]
¹³ C NMR (benzene-d6)	Chemical shifts available	[6]
IR (neat)	2940, 2890, 2840, 2730, 1670, 1655, 1440, 1370 cm ⁻¹	[7]


| UV/VIS (CH₂Cl₂) | Absorption maximum at 250 nm |[\[6\]](#) |

Core Applications in Research and Development

The primary significance of **1,2,3,4,5-Pentamethylcyclopentadiene** lies in its role as a precursor to the Cp* ligand. This ligand forms highly stable and reactive complexes with transition metals, which are instrumental in various fields.[\[2\]](#)

- Homogeneous Catalysis: Cp*-metal complexes are fundamental in catalysis, driving reactions such as polymerization, hydrogenation, and asymmetric synthesis.[\[2\]](#) For example, it is used as a ligand in the "one-pot" iridium-catalyzed transformation of alcohols to amides. [\[8\]](#)
- Materials Science: The compound is pivotal in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for creating thin films. It acts as a growth modifier for depositing iron-containing layers from iron pentacarbonyl, which are used in electronic devices and magnetic storage.[\[2\]](#)[\[9\]](#)
- Biochemical Research: CpH is a raw material for synthesizing organometallic complexes like $[\text{CpRh}(\text{bpy})\text{H}_2\text{O}]^{2+}$, which function as electron mediators in the regeneration of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular metabolism.[\[2\]](#)[\[9\]](#)

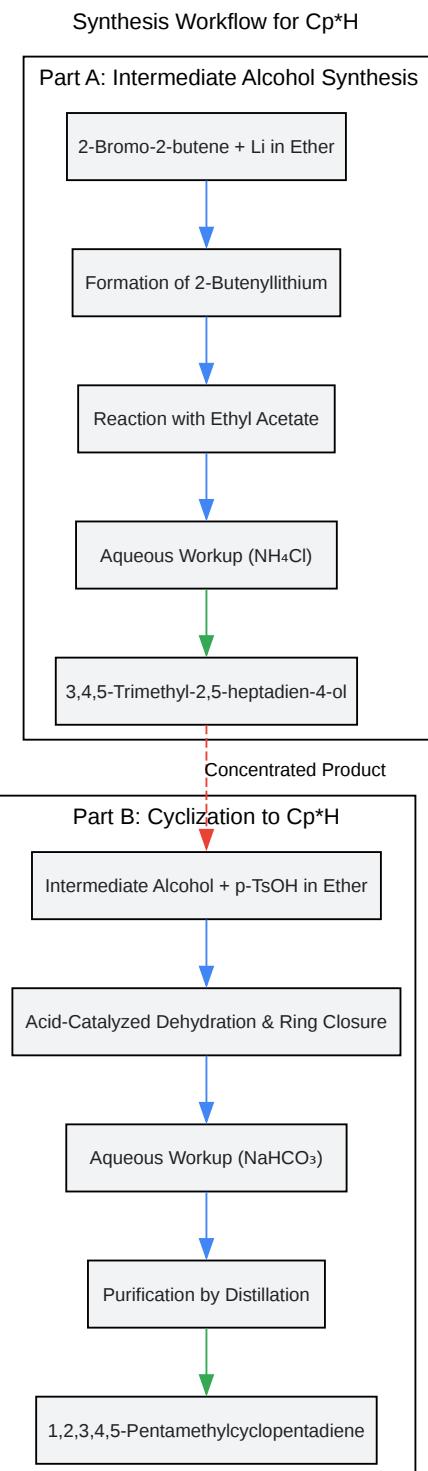
General Workflow: From Cp*H to Applications

[Click to download full resolution via product page](#)

Workflow from Cp*H to its diverse applications.

Experimental Protocols

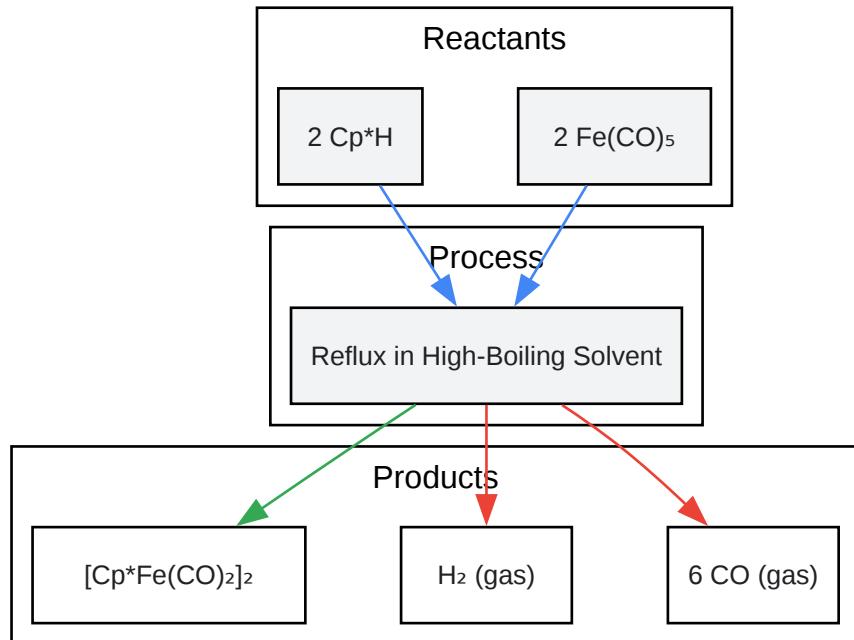
A widely cited laboratory-scale synthesis involves a two-step process starting from 2-bromo-2-butene and ethyl acetate.^[7]


Part A: Synthesis of 3,4,5-Trimethyl-2,5-heptadien-4-ol

- Under an argon atmosphere, stir a mixture of lithium wire (21 g, 3.0 mol) in 100 mL of diethyl ether in a 2-L three-necked flask.
- Add a small amount of purified 2-bromo-2-butene (200 g, 1.48 mol total) dropwise to initiate the reaction.
- Once initiated, dilute the mixture with an additional 900 mL of diethyl ether.
- Add the remaining 2-bromo-2-butene at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring for 1 hour.
- Add a solution of ethyl acetate (66 g, 0.75 mol) in an equal volume of diethyl ether dropwise.
- Pour the reaction mixture into 2 L of saturated aqueous ammonium chloride.
- Separate the ethereal layer. Adjust the aqueous layer to pH 9 with HCl and extract three times with diethyl ether.
- Combine all ethereal layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation to a volume of 100–200 mL.

Part B: Synthesis of **1,2,3,4,5-Pentamethylcyclopentadiene** (Cyclization)

- In a separate 1-L flask under argon, stir a mixture of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol) in 300 mL of diethyl ether.
- Add the concentrated product from Part A as quickly as possible, maintaining a gentle reflux. A water layer will separate.
- Stir the mixture for 1 hour after the addition is complete.


- Wash the mixture with saturated aqueous sodium bicarbonate until the washings remain basic.
- Remove the diethyl ether by rotary evaporation.
- Distill the crude product under reduced pressure (bp 55–60°C, 13 mm) to yield the final product.

[Click to download full resolution via product page](#)

A two-part experimental workflow for synthesizing CpH.

This protocol outlines the synthesis of the (pentamethylcyclopentadienyl)iron dicarbonyl dimer, a common Cp-metal complex.[3]

- Combine **1,2,3,4,5-Pentamethylcyclopentadiene** (Cp^*H) and iron pentacarbonyl ($\text{Fe}(\text{CO})_5$) in a suitable high-boiling solvent (e.g., 2,2,5-trimethylhexane).[10]
- Heat the mixture to reflux.
- During the reaction, hydrogen gas and carbon monoxide are evolved. The reaction should be carried out in a well-ventilated fume hood.
- Continue heating until the reaction is complete, which can be monitored by observing the cessation of gas evolution or by spectroscopic methods.
- Upon cooling, the product, $[\eta^5\text{-Cp}^*\text{Fe}(\text{CO})_2]_2$, will precipitate from the solution.
- The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of $[\text{Cp}^*\text{Fe}(\text{CO})_2]_2$ [Click to download full resolution via product page](#)Reaction scheme for a typical Cp^* -metal complex.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,4,5-Pentamethylcyclopentadiene | C₁₀H₁₆ | CID 77667 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. 1,2,3,4,5-Pentamethylcyclopentadiene 95 4045-44-7 [sigmaaldrich.com]

- 5. runyvmat.com [runyvmat.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,2,3,4,5-Pentamethylcyclopentadiene | 4045-44-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,3,4,5-Pentamethylcyclopentadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201788#1-2-3-4-5-pentamethylcyclopentadiene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com